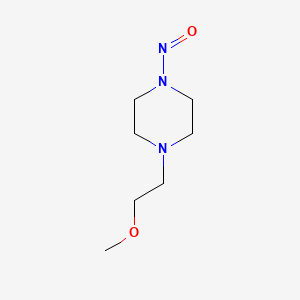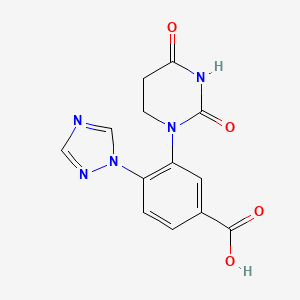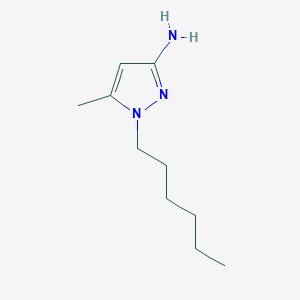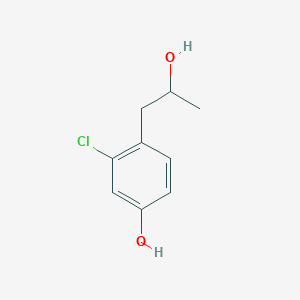
3-Chloro-4-(2-hydroxypropyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2-hydroxypropyl)phenol: is an organic compound that belongs to the class of phenols It features a phenolic hydroxyl group, a chlorine atom, and a hydroxypropyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions:
Nucleophilic Aromatic Substitution: One common method for synthesizing 3-Chloro-4-(2-hydroxypropyl)phenol involves the nucleophilic aromatic substitution of 3-chlorophenol with 2-chloropropanol under basic conditions.
Suzuki-Miyaura Coupling: Another method involves the Suzuki-Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon-carbon bond-forming reaction.
Industrial Production Methods:
Chlorination of Phenol:
化学反応の分析
Types of Reactions:
Oxidation: 3-Chloro-4-(2-hydroxypropyl)phenol can undergo oxidation reactions to form quinones.
Reduction: It can be reduced to form hydroquinones.
Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid and sulfuric acid.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydroquinones.
Substitution: Various substituted phenols depending on the electrophile used.
科学的研究の応用
Chemistry:
Catalysis: The compound is used as a ligand in various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Antimicrobial Agents: Due to its phenolic structure, it exhibits antimicrobial properties and is used in the development of antimicrobial agents.
Antioxidants: It is studied for its potential antioxidant properties.
Industry:
Polymer Production: The compound is used in the production of polymers and resins.
Dyes and Pigments: It is a precursor in the synthesis of dyes and pigments.
作用機序
Molecular Targets and Pathways:
Enzyme Inhibition: The compound can inhibit certain enzymes by interacting with their active sites.
Oxidative Stress: It can modulate oxidative stress pathways by acting as an antioxidant.
類似化合物との比較
4-Chlorophenol: Similar in structure but lacks the hydroxypropyl group.
2-Hydroxypropylphenol: Similar but lacks the chlorine atom.
Uniqueness:
特性
分子式 |
C9H11ClO2 |
|---|---|
分子量 |
186.63 g/mol |
IUPAC名 |
3-chloro-4-(2-hydroxypropyl)phenol |
InChI |
InChI=1S/C9H11ClO2/c1-6(11)4-7-2-3-8(12)5-9(7)10/h2-3,5-6,11-12H,4H2,1H3 |
InChIキー |
DIFGDOGDMXLTAG-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=C(C=C(C=C1)O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-chloro-N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}acetamide](/img/structure/B13482907.png)

![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
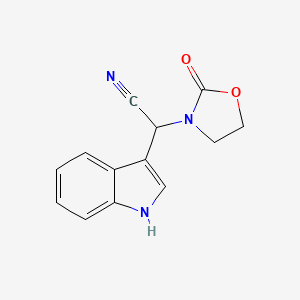
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
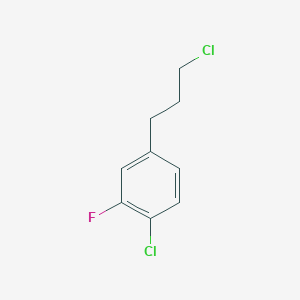
![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
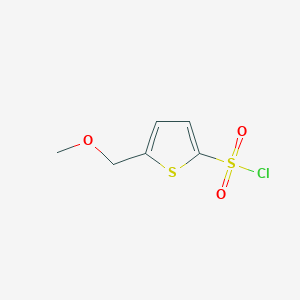
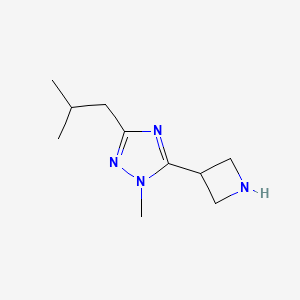
![8-Bromo-2,2-dimethyl-2,3,4,5-tetrahydrobenzo[F][1,4]oxazepine](/img/structure/B13482969.png)
